6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine
Overview
Description
6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine is a solid compound with a white or off-white appearance. It is known for its high thermal stability and solubility. The compound features an aromatic structure with both imidazole and pyridine rings, making it a valuable intermediate in organic synthesis .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which 6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine belongs, are known to have diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, depending on the specific target and the functional groups present in the compound .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight is 19416 , which is within the optimal range for oral bioavailability.
Result of Action
Imidazo[1,2-a]pyridines are known to have diverse bioactivity, which suggests that they can induce a variety of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites. This binding interaction can result in changes in gene expression, ultimately affecting cellular functions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within specific tissues or cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .
Preparation Methods
The synthesis of 6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine typically involves organic chemical methods. One common approach is the reaction of 2-methylimidazo[1,2-a]pyridin-3-amine with hydrogen fluoride. This reaction is usually conducted in an appropriate solvent and requires specific temperature and reaction time conditions . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of 2-methylimidazo[1,2-a]pyridine results in the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .
Scientific Research Applications
6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine is an important intermediate in organic synthesis. It is used in the development of pharmaceuticals, agrochemicals, and dyes. In medicinal chemistry, it serves as a scaffold for designing bioactive molecules with potential therapeutic applications . Additionally, it is employed in material science for creating advanced materials with specific properties .
Comparison with Similar Compounds
6-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine can be compared with other similar compounds such as:
6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
3-Bromo-2-methylimidazo[1,2-a]pyridinium tribromide: This brominated derivative exhibits different chemical properties and reactivity due to the presence of bromine atoms.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN3/c1-5-8(10)12-4-6(9)2-3-7(12)11-5/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTLIUIWHZQYAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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